molecular formula C10H19NO2S B1477657 2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid CAS No. 2097947-46-9

2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid

Cat. No. B1477657
CAS RN: 2097947-46-9
M. Wt: 217.33 g/mol
InChI Key: VKGXGLKHMUJPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid, also known as 2-EtHTPA, is a synthetic amino acid that has been widely studied in the scientific community due to its unique properties and potential applications. It is a derivative of thiophene, a heterocyclic aromatic compound containing three carbon and one sulfur atom, and has been found to possess a wide range of biological activities.

Scientific Research Applications

Organic Thermoelectric Materials

One area of interest is the development of organic thermoelectric (TE) materials, such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), which has shown promising TE performance. Effective treatment methods, including pre-treatments and post-treatments with polar organic solvents, non-ionic surfactant polymers, acids or alkalis, and reducing reagents, have been developed to enhance its TE performance. This research could hint at potential processing techniques for similar compounds to improve their performance in TE applications (Zhu et al., 2017).

Flavor Compounds in Foods

Another relevant study discusses the production and breakdown pathways of branched aldehydes, derived from amino acids, which are crucial for flavor in both fermented and non-fermented food products. This research indicates potential applications of similar compounds in enhancing food flavors and understanding the metabolic pathways involved in their formation and degradation (Smit et al., 2009).

Biomass-derived Chemicals for Drug Synthesis

Levulinic acid (LEV), produced entirely from biomass, and its derivatives can synthesize a variety of value-added chemicals. Given its functional groups, LEV facilitates diverse and flexible drug synthesis routes, reducing costs and simplifying synthesis steps. This suggests potential roles for similar compounds in medicinal chemistry, particularly in synthesizing drug precursors or acting as intermediates (Zhang et al., 2021).

Sorption of Herbicides to Soil and Organic Matter

Research on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals reviews experiments detailing their environmental fate. Understanding the interaction between similar compounds and environmental matrices is crucial for assessing their environmental impact and behavior (Werner et al., 2012).

properties

IUPAC Name

2-[ethyl(thiolan-3-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-3-9(10(12)13)11(4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGXGLKHMUJPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(CC)C1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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